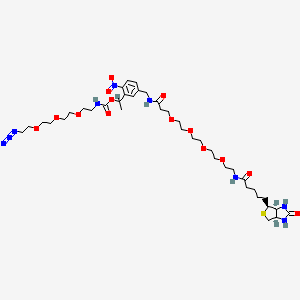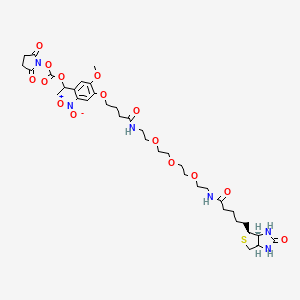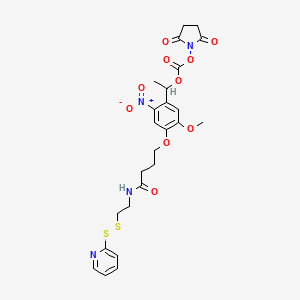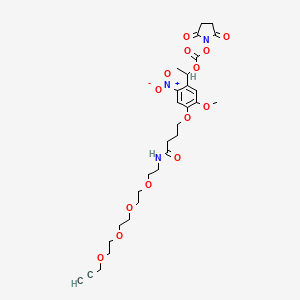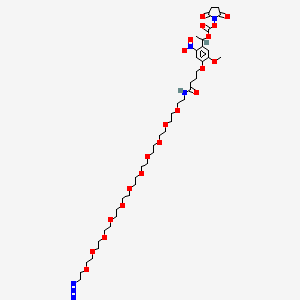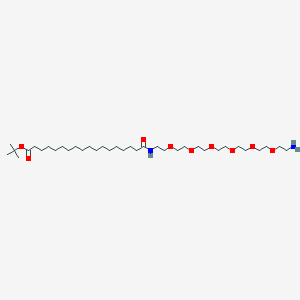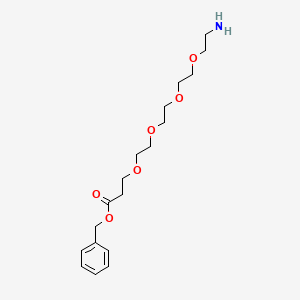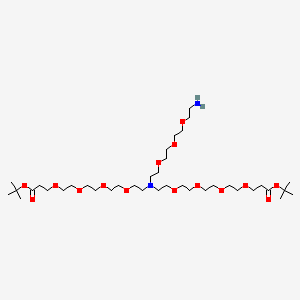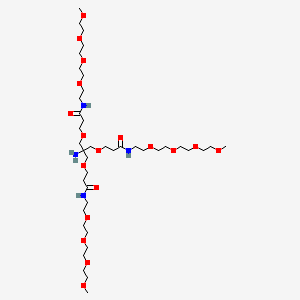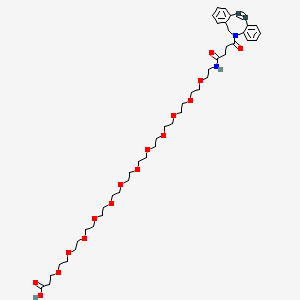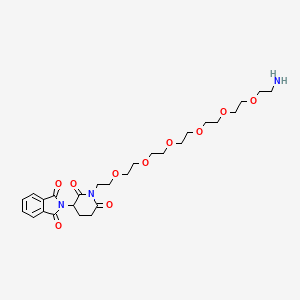
Amino-PEG6-Thalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG6-Thalidomide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of thalidomide, a well-known immunomodulatory drug, with a PEG linker, enhancing its solubility and bioavailability. The primary function of this compound is to facilitate the targeted degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-Thalidomide involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole-1,3-dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency, reproducibility, and safety. This method allows for the precise control of reaction conditions and the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Amino-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the modification of the compound.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as ligands or targeting moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under mild conditions.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxyl groups for conjugation with the amino group.
Major Products:
PROTACs: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.
Scientific Research Applications
Amino-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, enabling the study of targeted protein degradation.
Biology: The compound facilitates the investigation of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: this compound is used in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: The compound is employed in the production of high-value pharmaceuticals and research reagents .
Mechanism of Action
Amino-PEG6-Thalidomide exerts its effects through the following mechanism:
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.
Recruitment of Target Proteins: The binding induces the recruitment of target proteins to the CRL4 complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome, leading to the selective degradation of specific proteins .
Comparison with Similar Compounds
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analogue with potent anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic effects
Uniqueness of Amino-PEG6-Thalidomide:
Properties
IUPAC Name |
2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVQPNTHBDMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

